molecular formula C11H15N3O B1384774 (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one CAS No. 1177324-22-9

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one

Cat. No.: B1384774
CAS No.: 1177324-22-9
M. Wt: 205.26 g/mol
InChI Key: WFHOXWXXVXPXAG-JTQLQIEISA-N
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Description

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with a stereospecific (5S) configuration. Its structure features a pyridin-3-ylmethylamino substituent attached via a methylene group to the pyrrolidin-2-one core. Pyrrolidinones are widely exploited in asymmetric synthesis and drug design, leveraging their rigidity and ability to mimic peptide bonds .

Properties

IUPAC Name

(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHOXWXXVXPXAG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors such as γ-aminobutyric acid derivatives.

    Introduction of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyrrolidinone ring is reacted with pyridin-3-ylmethylamine under suitable conditions, often in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrrolidinone ring, potentially converting it to a pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: N-oxides of the pyridin-3-ylmethylamino group.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

The compound is studied for its potential biological activities, including its role as a ligand in binding studies and its interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use as a scaffold for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s key distinction lies in its (pyridin-3-ylmethyl)amino substituent. Below is a comparative analysis of structurally related pyrrolidin-2-one derivatives:

Compound Name Substituents Key Structural Differences Biological Relevance References
(5S)-5-[(Trityloxy)methyl]pyrrolidin-2-one Trityl-protected hydroxymethyl group at C5 Lacks pyridine and amino groups Intermediate in synthesis of bioactive molecules
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Pyridin-3-yl at C5, hydroxy at C3, methyl at N1 Additional hydroxy and methyl groups Metabolite of nicotine derivatives
(R)-5-(Chloromethyl)pyrrolidin-2-one Chloromethyl group at C5 (R-configuration) Smaller, reactive substituent Potential alkylating agent
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one Methanesulfonylphenyl group at C5 Bulky sulfonylphenyl substituent Investigated for CNS-targeted activity
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-1-methylpyrrolidin-2-one Biphenylmethyl at C5, methyl at N1 Hydrophobic aromatic extension Potential kinase inhibitor scaffold

Key Observations :

  • The pyridin-3-ylmethyl group in the target compound provides a balance of hydrophobicity and hydrogen-bonding capacity, contrasting with the inert trityl group in intermediates or the reactive chloromethyl group in alkylating analogs .
  • Compared to the methanesulfonylphenyl derivative , the target’s pyridine moiety likely improves solubility and reduces metabolic instability.
Physicochemical and Pharmacokinetic Properties
  • LogP and Solubility : The pyridine ring in the target compound likely lowers logP compared to biphenyl derivatives (e.g., logP ~3.5 for biphenyl vs. ~2.1 for pyridine) , enhancing aqueous solubility.
  • Metabolic Stability: The amino-methyl linker may reduce susceptibility to cytochrome P450 oxidation compared to compounds with unprotected hydroxy groups (e.g., 3-hydroxycotinine derivatives) .

Biological Activity

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a heterocyclic organic compound characterized by a pyrrolidinone ring and a pyridin-3-ylmethylamino substituent. With a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

Structural Characteristics

The unique structure of this compound allows for various interactions with biological targets, such as enzymes and receptors. The pyridin-3-ylmethyl group facilitates hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of proteins involved in numerous cellular pathways.

The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets, leading to alterations in cellular functions. The binding interactions can modulate the activity of enzymes and receptors, which may result in therapeutic effects against various diseases.

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may act as an effective antibacterial agent. Its structural components are believed to enhance its affinity for bacterial topoisomerases, which are critical for DNA replication in bacteria. For instance, derivatives of similar compounds have shown potent inhibition against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in pathogenic processes. Its interaction with bacterial topoisomerases suggests a mechanism that could lead to bacterial cell death through disruption of DNA replication .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrrolidine derivatives, including those similar to this compound. The results indicated that compounds with similar structural motifs exhibited potent activity against over 100 strains of A. baumannii, demonstrating the potential for developing new antibiotics based on this scaffold .

Study 2: Enzyme Binding Affinity

Research focusing on enzyme binding affinities revealed that compounds structurally related to this compound could effectively bind to DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This binding leads to significant inhibition of bacterial growth, showcasing the compound's potential as a lead candidate in antibiotic development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
(5S)-5-{[(pyridin-2-ylmethyl)amino]methyl}pyrrolidin-2-oneC₁₁H₁₅N₃OModerate antibacterial
(5S)-5-{[(pyridin-4-ylmethyl)amino]methyl}pyrrolidin-2-oneC₁₁H₁₅N₃OLow antibacterial
(5S)-5-{[(quinolin-3-ylmethyl)amino]methyl}pyrrolidin-2-oneC₁₂H₁₈N₄OHigh enzyme inhibition

The table illustrates how variations in the substituents can influence biological activity, emphasizing the importance of structural optimization in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Reactant of Route 2
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